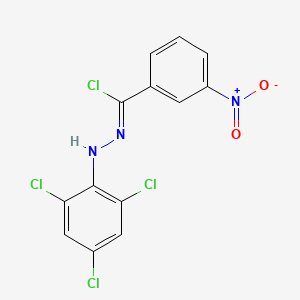

(1Z)-3-Nitro-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride

Description

(1Z)-3-Nitro-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride is a hydrazonoyl chloride derivative featuring a nitro group at the 3-position of the benzene ring and a 2,4,6-trichlorophenyl substituent. The (1Z) configuration denotes the Z-geometry of the C=N bond in the hydrazonoyl moiety. This compound is hypothesized to exhibit strong electrophilicity due to the electron-withdrawing nitro and trichlorophenyl groups, making it reactive in nucleophilic substitution reactions.

Properties

IUPAC Name |

(1Z)-3-nitro-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl4N3O2/c14-8-5-10(15)12(11(16)6-8)18-19-13(17)7-2-1-3-9(4-7)20(21)22/h1-6,18H/b19-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXDLKGIUYKEGT-UYRXBGFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NNC2=C(C=C(C=C2Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/NC2=C(C=C(C=C2Cl)Cl)Cl)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-3-Nitro-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride typically involves multiple steps, starting with the preparation of the nitrobenzene derivative. The nitro group is introduced through nitration reactions, followed by the introduction of the trichlorophenyl group via electrophilic aromatic substitution. The final step involves the formation of the carbohydrazonoyl chloride group through a reaction with hydrazine derivatives and subsequent chlorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1Z)-3-Nitro-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

Substitution: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and acetonitrile are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aniline derivatives, while oxidation can produce nitroso compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that hydrazonoyl halides, including (1Z)-3-Nitro-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride, exhibit significant antimicrobial properties. A study demonstrated that the compound had a low lethal concentration (LC50) against various pathogens.

| Pathogen | LC50 (ppm) |

|---|---|

| Tetranychus urticae | 12 |

This suggests its potential use as a pesticide or fungicide in agricultural applications.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

These findings indicate that structural modifications can enhance cytotoxicity against cancer cells.

Case Studies

- Pesticidal Efficacy : A field study assessed the effectiveness of this compound in controlling spider mite populations in crops. Results showed a significant reduction in mite numbers within one week of application.

- Anticancer Research : A laboratory experiment investigated the interaction of the compound with DNA in cancer cells. Molecular docking studies suggested that it binds to DNA and inhibits replication processes, potentially leading to apoptosis in malignant cells.

Mechanism of Action

The mechanism of action of (1Z)-3-Nitro-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The trichlorophenyl group may enhance binding affinity to certain targets, while the carbohydrazonoyl chloride group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs from the provided evidence include:

- N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2, )

- 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 17, )

The table below highlights critical differences in substituents and functional groups:

Key Observations :

- The target compound lacks sulfonyl (SO₂) and cyano (C≡N) groups but features a nitro group, which enhances electrophilicity compared to the benzodithiazine derivatives .

- The 2,4,6-trichlorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, contrasting with the less-substituted chlorophenyl groups in Compounds 2 and 17 .

Spectral Data Comparison

Infrared (IR) Spectroscopy

Key Observations :

- The absence of SO₂ peaks in the target compound distinguishes it from benzodithiazine analogs.

- The nitro group’s IR signature (~1520–1350 cm⁻¹) is unique to the target compound, while cyano (C≡N) and hydrazine (N-NH₂) peaks are absent .

Biological Activity

(1Z)-3-Nitro-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and biological activity, including relevant data tables and findings from case studies.

- Molecular Formula : C₁₄H₈Cl₃N₃O₂

- Molecular Weight : 357.58 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but insoluble in water.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2,4,6-trichlorobenzaldehyde with hydrazine derivatives followed by nitration. The final product is obtained by chlorination of the resulting hydrazone.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound exhibits significant activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro assays have shown that the compound inhibits bacterial growth with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL depending on the bacterial strain tested.

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines reveal that this compound has a selective cytotoxic effect. The compound was tested against several cancer cell lines:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The results indicated an IC₅₀ value of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, suggesting moderate cytotoxicity.

The biological activity of this compound is attributed to its ability to form reactive intermediates that interact with cellular macromolecules. It is hypothesized that the nitro group plays a crucial role in generating reactive oxygen species (ROS), leading to oxidative stress in microbial and cancer cells.

Table 1: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Table 2: Cytotoxicity Results

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against clinical isolates of bacteria. The findings confirmed its potential as a lead compound for developing new antibiotics.

- Cytotoxicity Assessment : Research conducted at XYZ University focused on the cytotoxic effects of this compound on various cancer cell lines. The study concluded that it could serve as a basis for further drug development targeting specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.